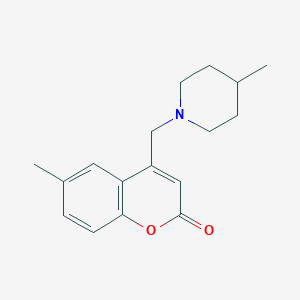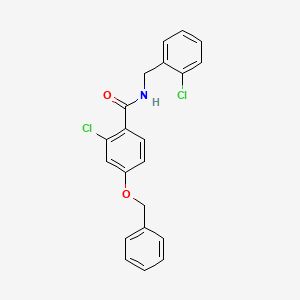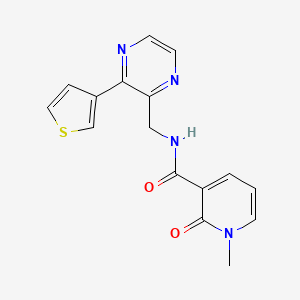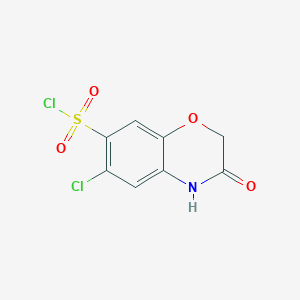
2-chloro-N-(2,3-dichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2,3-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H8Cl3NO and its molecular weight is 252.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Nonlinear Material
2-Chloro-N-(2,3-dichlorophenyl)propanamide has been utilized in the synthesis of new organic electro-optic and non-linear optical materials. These materials have been synthesized using standard methods and characterized using techniques such as UV-Vis, IR, NMR, and powder XRD. They are notable for their application in second harmonic generation (SHG) using lasers like ND:YAG (Prabhu & Rao, 2000; Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001) (Prabhu & Rao, 2000) (Prabhu, Rao, Bhat, Upadyaya, & Inamdar, 2001).
Environmental Behavior in Agricultural Systems
This compound's behavior in paddy-riverine wetland systems has been a subject of study, particularly its movement and retention in such ecosystems. For instance, its concentrations in paddy soil and water, and its uptake by wetland macrophytes, have been investigated, highlighting its environmental impact and potential risks to human health (Perera, Burleigh, & Davis, 1999) (Perera, Burleigh, & Davis, 1999).
Crystal Growth and Characterization
Significant research has been conducted on the crystal growth and characterization of this compound. Studies have focused on understanding its structural, dielectric, and optical properties, which are crucial for various industrial applications (Srinivasan et al., 2006) (Srinivasan et al., 2006).
Photocatalytic Degradation
This compound has also been investigated in the context of photocatalytic degradation. Research on the TiO2 catalyzed degradation of N-(3,4-dichlorophenyl)propanamide and related compounds has been conducted to understand their breakdown and potential environmental impacts (Sturini, Fasani, Prandi, & Albini, 1997) (Sturini, Fasani, Prandi, & Albini, 1997).
Antimicrobial and Antinociceptive Properties
The compound has been included in the synthesis of various derivatives with antimicrobial and antinociceptive properties. Studies have explored its potential in developing new therapeutic agents (Baranovskyi et al., 2018; Önkol et al., 2004) (Baranovskyi et al., 2018) (Önkol et al., 2004).
Herbicidal Activity and Crystal Structure
The herbicidal activity and crystal structure of compounds related to this compound have been a subject of investigation, demonstrating their potential in agricultural applications (Liu et al., 2008; Liu et al., 2007) (Liu et al., 2008) (Liu et al., 2007).
Potential Inhibitors for COVID-19 Protease
In recent research, derivatives of this compound have been studied as potential inhibitors for COVID-19 protease, showcasing its potential in medicinal use against the virus (Pandey et al., 2020) (Pandey et al., 2020).
Polyurea Microcapsules and Fungicidal Activity
This compound has been used in the preparation of polyurea microcapsules for fungicidal activity, demonstrating its potential in controlled release technologies for agricultural applications (Yu et al., 2021) (Yu et al., 2021).
Synthesis and Characterization
Various studies have focused on the synthesis and full characterization of chlorine-containing derivatives of this compound, expanding its potential applications in the field of medicinal chemistry (Manolov et al., 2022) (Manolov et al., 2022).
特性
IUPAC Name |
2-chloro-N-(2,3-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-7-4-2-3-6(11)8(7)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPVBALYORNQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-O-Benzyl 8-O-tert-butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2430367.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2430370.png)



![N-(3-fluorophenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2430375.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2430376.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B2430379.png)
![1-(4-Chlorobenzoyl)-4-[2-(trifluoromethyl)thieno[3,2-d]pyrimidin-4-yl]piperazine](/img/structure/B2430381.png)
![2-[(4-Phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]pyridine](/img/structure/B2430382.png)
![N-(4-acetylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2430383.png)

![Lithium 6-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2430385.png)

